Cas no 2503203-67-4 (2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride)

2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride
- rac-(1R,2R)-2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride, trans
- 2503203-67-4
- EN300-1703163
-
- Inchi: 1S/C7H11N3.2ClH/c1-10-3-2-7(9-10)5-4-6(5)8;;/h2-3,5-6H,4,8H2,1H3;2*1H
- InChI Key: NDGAMXNLAISPKY-UHFFFAOYSA-N
- SMILES: Cl.Cl.NC1CC1C1C=CN(C)N=1
Computed Properties
- Exact Mass: 209.0486528g/mol
- Monoisotopic Mass: 209.0486528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1703163-5.0g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 5g |
$2940.0 | 2023-05-26 | ||
Enamine | EN300-1703163-10.0g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 10g |
$4360.0 | 2023-05-26 | ||
Enamine | EN300-1703163-2.5g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 2.5g |
$1988.0 | 2023-09-20 | ||
Enamine | EN300-1703163-0.05g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 0.05g |
$851.0 | 2023-09-20 | ||
Enamine | EN300-1703163-5g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1703163-1g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 1g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1703163-0.5g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 0.5g |
$974.0 | 2023-09-20 | ||
Enamine | EN300-1703163-10g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 10g |
$4360.0 | 2023-09-20 | ||
Enamine | EN300-1703163-0.1g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 0.1g |
$892.0 | 2023-09-20 | ||
Enamine | EN300-1703163-0.25g |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride |
2503203-67-4 | 0.25g |
$933.0 | 2023-09-20 |
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride Related Literature
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Additional information on 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride
Professional Introduction to 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride (CAS No. 2503203-67-4)
2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride (CAS No. 2503203-67-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic amines, featuring a cyclopropane ring linked to a pyrazole moiety, which is further substituted with an amine group. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of potential therapeutic agents.
The structural framework of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride incorporates key pharmacophoric elements that are highly relevant in medicinal chemistry. The pyrazole ring, known for its bioisosteric properties with piperazine, contributes to the compound's ability to interact with biological targets such as enzymes and receptors. Additionally, the cyclopropane ring introduces rigidity into the molecular structure, which can influence binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel small molecules with therapeutic potential. 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride has emerged as a promising candidate in several preclinical studies due to its unique structural features. The presence of both nitrogen-rich heterocycles and an amine group makes it a versatile scaffold for drug discovery. Researchers have explored its potential in various therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride is its ability to modulate biological pathways through multiple mechanisms. The pyrazole moiety has been shown to exhibit inhibitory effects on certain kinases and enzymes implicated in disease progression. Furthermore, the cyclopropane ring can enhance binding interactions by introducing steric constraints that improve receptor affinity. These characteristics make it an attractive molecule for further optimization into lead compounds.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates like 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride. Molecular docking studies have revealed its potential binding interactions with targets such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are critical in regulating cellular processes. These findings have prompted further investigation into its role in modulating immune responses and cell cycle control.
The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropane ring is particularly challenging due to its strain-sensitive nature. However, recent methodologies have improved the efficiency and yield of these transformations, making it more feasible for large-scale production. The subsequent formation of the dihydrochloride salt ensures better handling properties and enhances the compound's pharmacokinetic profile.
Preclinical data suggests that 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine dihydrochloride exhibits favorable pharmacological properties in vitro and in vivo. Studies have demonstrated its ability to inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. Additionally, animal models have shown promising results in terms of anti-proliferative effects on certain cancer cell lines. These findings underscore its potential as a therapeutic agent for treating chronic inflammatory diseases and cancers.
The development of 2-(1-methyl-1H-pyrazol-3-y lcyclopropan - 1 - amine dihydrochloride) is part of a broader effort to discover novel therapeutics that leverage structural diversity to overcome resistance mechanisms. The integration of machine learning algorithms has further enhanced the rational design of derivatives by predicting their biological activity based on structural features. This approach has led to the identification of optimized analogs with improved efficacy and reduced toxicity.
In conclusion, 2-( 1 - methyl - 1 H - pyrazol - 3 - yl ) cyc lopro pan - 1 - am ine di hydroch lor ide (CAS No . 2503203 - 67 - 4) represents a significant advancement in pharmaceutical research . Its unique structural attributes , coupled with promising preclinical results , position it as a valuable compound for further development . As research continues to uncover new therapeutic applications , this molecule is poised to play a crucial role in addressing unmet medical needs .
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